Corynoxeine Exhibits Potent and Selective Inhibition of ERK1/2-Mediated VSMC Proliferation
Corynoxeine inhibits PDGF-BB-induced vascular smooth muscle cell (VSMC) proliferation through selective downregulation of ERK1/2 activation, without affecting upstream kinases MEK1/2, Akt, PLCγ1, or PDGF-Rβ phosphorylation. This demonstrates a specific and quantifiable inhibitory effect on VSMC numbers and DNA synthesis [1].
| Evidence Dimension | Inhibition of PDGF-BB-induced VSMC proliferation (Cell Count IC50) |
|---|---|
| Target Compound Data | IC50 = 13.7 µM |
| Comparator Or Baseline | DNA Synthesis IC50 = 9.2 µM (same compound, different assay) |
| Quantified Difference | Not applicable for cross-assay; demonstrates 1.5-fold higher potency against DNA synthesis vs. cell count. |
| Conditions | Rat aortic VSMCs stimulated with 50 ng/mL PDGF-BB; 24h incubation. |
Why This Matters
This establishes corynoxeine as a specific probe for ERK1/2-driven VSMC proliferation, a key target in vascular disease and restenosis research, with defined potency metrics for assay design.
- [1] PeptideDB, Corynoxeine Bioactivity Data. (Aggregated from primary literature: in vitro VSMC proliferation assays). View Source
